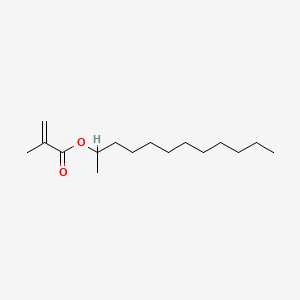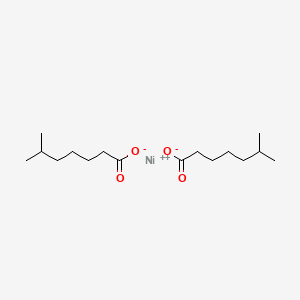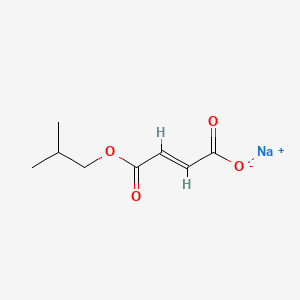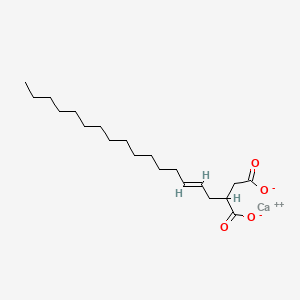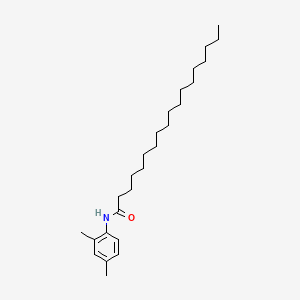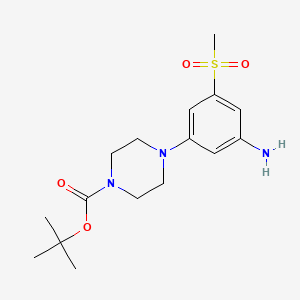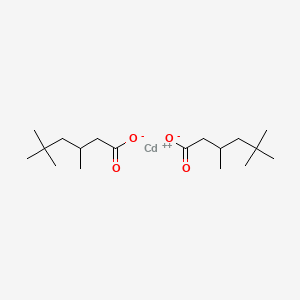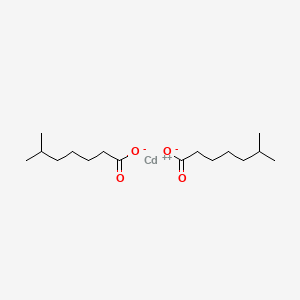
Cadmium isooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium isooctanoate, also known as cadmium (2+); 6-methylheptanoate, is a cadmium salt of isooctanoic acid. It is a chemical compound with the molecular formula C16H30CdO4. This compound is primarily used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium isooctanoate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with isooctanoic acid. The reaction typically involves heating the cadmium compound with isooctanoic acid under controlled conditions to form this compound and water or carbon dioxide as by-products.
Industrial Production Methods: In industrial settings, this compound is produced by reacting cadmium oxide with isooctanoic acid in a solvent medium. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through filtration and recrystallization processes to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium isooctanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and other oxidation products.
Reduction: It can be reduced to elemental cadmium under specific conditions.
Substitution: The compound can participate in substitution reactions where the isooctanoate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents in the presence of a catalyst.
Substitution: Various organic reagents under controlled conditions.
Major Products Formed:
Oxidation: Cadmium oxide (CdO).
Reduction: Elemental cadmium (Cd).
Substitution: Various cadmium-organic complexes depending on the substituent .
Wissenschaftliche Forschungsanwendungen
Cadmium isooctanoate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of cadmium-based catalysts and materials.
Biology: Studied for its effects on biological systems, particularly in understanding cadmium toxicity and its interactions with biological molecules.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form complexes with various ligands.
Industry: Utilized in the production of cadmium-based pigments, coatings, and stabilizers for plastics .
Wirkmechanismus
The mechanism of action of cadmium isooctanoate involves its interaction with cellular components, leading to various biochemical effects. Cadmium ions (Cd2+) released from this compound can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, interference with cellular signaling pathways, and induction of apoptosis. The compound’s effects are mediated through pathways involving reactive oxygen species (ROS) and disruption of calcium signaling .
Vergleich Mit ähnlichen Verbindungen
Cadmium acetate: Another cadmium salt with similar applications but different solubility and reactivity.
Cadmium chloride: Widely used in laboratory and industrial applications, known for its high solubility in water.
Cadmium sulfate: Commonly used in electroplating and as a precursor for other cadmium compounds.
Uniqueness of Cadmium Isooctanoate: this compound is unique due to its specific organic ligand (isooctanoate), which imparts distinct solubility and reactivity properties compared to other cadmium salts. This makes it particularly useful in applications requiring specific solubility and stability characteristics .
Eigenschaften
CAS-Nummer |
30304-32-6 |
|---|---|
Molekularformel |
C16H30CdO4 |
Molekulargewicht |
398.82 g/mol |
IUPAC-Name |
cadmium(2+);6-methylheptanoate |
InChI |
InChI=1S/2C8H16O2.Cd/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
NFCXXXPOLJTCLX-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


